Cas no 52570-39-5 (5-Methylquinazoline-2,4(1H,3H)-dione)
5-Methylquinazoline-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-Methylquinazoline-2,4(1H,3H)-dione
- 2,4(1H,3H)-Quinazolinedione, 5-methyl-
- 5-methyl-1H-quinazoline-2,4-dione
- 5-methyl-2,4(1H,3H)-Quinazolinedione
- DTXSID70555653
- A870955
- CS-0360833
- CCA57039
- AMY7740
- 52570-39-5
- CHEBI:225072
- AKOS006314134
- SCHEMBL3125353
- 5-Methylquinazoline-2,4-diol
- SCHEMBL17866953
- 5-methyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- FT-0745777
- DA-19782
- 4-hydroxy-5-methyl-3H-quinazolin-2-one
-
- MDL: MFCD09965526
- Inchi: 1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(12)11-9(13)10-6/h2-4H,1H3,(H2,10,11,12,13)
- InChI Key: OVLVVBLYTQYCCS-UHFFFAOYSA-N
- SMILES: O=C1C2C(C)=CC=CC=2NC(N1)=O
Computed Properties
- Exact Mass: 176.05864
- Monoisotopic Mass: 176.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.2
5-Methylquinazoline-2,4(1H,3H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011067-1g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95% | 1g |
$568.88 | 2023-09-01 | |
| Chemenu | CM142300-1g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95% | 1g |
$635 | 2021-08-05 | |
| Chemenu | CM142300-1g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95% | 1g |
$636 | 2024-07-15 | |
| Cooke Chemical | BD9958831-1g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95+% | 1g |
RMB 3063.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431503-1g |
5-Methylquinazoline-2,4-diol |
52570-39-5 | 95+% | 1g |
¥4594.00 | 2024-05-10 | |
| Ambeed | A590576-250mg |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95+% | 250mg |
$66.0 | 2025-04-18 | |
| Ambeed | A590576-250mg |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95+% | 250mg |
$66.0 | 2025-04-18 | |
| Ambeed | A590576-1g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95+% | 1g |
$176.0 | 2025-04-18 | |
| Ambeed | A590576-5g |
5-Methylquinazoline-2,4(1H,3H)-dione |
52570-39-5 | 95+% | 5g |
$616.0 | 2025-04-18 |
5-Methylquinazoline-2,4(1H,3H)-dione Suppliers
5-Methylquinazoline-2,4(1H,3H)-dione Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-Methylquinazoline-2,4(1H,3H)-dione
5-Methylquinazoline-2,4(1H,3H)-dione (CAS No. 52570-39-5): A Comprehensive Overview
5-Methylquinazoline-2,4(1H,3H)-dione (CAS No. 52570-39-5) is a heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, also known as 5-methyl-1H-quinazoline-2,4-dione, belongs to the quinazoline family, which is renowned for its diverse biological activities and applications. The molecular formula of this compound is C9H8N2O2, and it features a methyl group at the 5-position of the quinazoline ring, which influences its chemical and physical properties.
The chemical properties of 5-Methylquinazoline-2,4(1H,3H)-dione make it a versatile intermediate in organic synthesis. Its structure comprises a fused benzene and pyrimidine ring, which is a common motif in many biologically active molecules. The presence of the methyl group enhances its lipophilicity, making it more soluble in organic solvents. This property is particularly advantageous in pharmaceutical formulations where solubility plays a critical role in drug delivery. Researchers often explore the synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione to develop novel derivatives with enhanced bioactivity.
One of the most prominent applications of 5-Methylquinazoline-2,4(1H,3H)-dione is in the development of pharmaceutical compounds. Quinazoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. The methyl substitution at the 5-position can modulate the compound's interaction with biological targets, such as enzymes and receptors. For instance, recent studies have investigated its potential as a tyrosine kinase inhibitor, which is a hot topic in cancer research. The ability to inhibit specific kinases makes it a promising candidate for targeted therapy.
In addition to its pharmaceutical applications, 5-Methylquinazoline-2,4(1H,3H)-dione is also explored in material science. Its aromatic structure and ability to form hydrogen bonds make it a suitable building block for designing advanced materials. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical properties. Researchers are also investigating its use in organic electronics, such as organic light-emitting diodes (OLEDs), due to its electron-rich nature.
The market demand for 5-Methylquinazoline-2,4(1H,3H)-dione has been steadily increasing, driven by its wide-ranging applications. Pharmaceutical companies are particularly interested in sourcing high-quality quinazoline derivatives for drug development. The compound's CAS No. 52570-39-5 is often used as a reference in procurement and regulatory documentation. Suppliers and manufacturers are focusing on optimizing synthesis routes to meet the growing demand while ensuring cost-effectiveness and environmental sustainability.
From a safety and regulatory perspective, 5-Methylquinazoline-2,4(1H,3H)-dione is generally considered safe for research and industrial use when handled under standard laboratory conditions. However, like any chemical compound, proper precautions should be taken to avoid inhalation or skin contact. Regulatory bodies such as the Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) provide guidelines for its safe handling and disposal. Researchers are encouraged to consult Material Safety Data Sheets (MSDS) for detailed safety information.
Recent advancements in green chemistry have also influenced the synthesis of 5-Methylquinazoline-2,4(1H,3H)-dione. Scientists are exploring eco-friendly catalysts and solvents to reduce the environmental impact of its production. This aligns with the global trend toward sustainable and green manufacturing practices. The integration of microwave-assisted synthesis and flow chemistry techniques has shown promise in improving yield and reducing reaction times, making the process more efficient.
For researchers and industry professionals seeking 5-Methylquinazoline-2,4(1H,3H)-dione, it is essential to source the compound from reputable suppliers. Quality control measures, such as HPLC and NMR analysis, ensure the purity and consistency of the product. Additionally, custom synthesis services are available for those requiring specific derivatives or formulations. The compound's versatility and broad applicability make it a valuable asset in both academic and industrial settings.
In conclusion, 5-Methylquinazoline-2,4(1H,3H)-dione (CAS No. 52570-39-5) is a multifaceted compound with significant potential in pharmaceuticals, material science, and beyond. Its unique chemical structure and properties continue to inspire innovation across various fields. As research progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in modern chemistry.
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